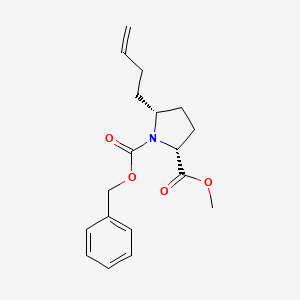

(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate

Description

(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a but-3-en-1-yl substituent at position 4.

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,5R)-5-but-3-enylpyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C18H23NO4/c1-3-4-10-15-11-12-16(17(20)22-2)19(15)18(21)23-13-14-8-6-5-7-9-14/h3,5-9,15-16H,1,4,10-13H2,2H3/t15-,16-/m1/s1 |

InChI Key |

UGAQODPUJRXYIF-HZPDHXFCSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](N1C(=O)OCC2=CC=CC=C2)CCC=C |

Canonical SMILES |

COC(=O)C1CCC(N1C(=O)OCC2=CC=CC=C2)CCC=C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from substituted proline derivatives or pyrrolidine precursors such as N-protected homoprolines or pyrrolidine-1,2-dicarboxylic acid derivatives. Common protecting groups include benzyl (Cbz) and Boc for nitrogen, and methyl esters for carboxyl groups.

Key Reactions Employed

Aza-Morita-Baylis-Hillman (aza-MBH) Reaction: This is a pivotal step in constructing 2,5-disubstituted pyrrolidines with high diastereoselectivity. The reaction involves the nucleophilic addition of an iminium ion intermediate to an activated alkene or enal/enone, often mediated by trimethylsilyl triflate (TMSOTf) and dimethyl sulfide (Me2S) or quinuclidine as catalysts.

Grignard Reactions on Weinreb Amides: For introducing alkyl or aryl substituents at specific positions, Weinreb amides derived from homoprolines are treated with Grignard reagents such as octylphenylmagnesium bromide. This reaction affords ketones that serve as intermediates for further functionalization.

Reduction and Wittig Olefination: Reduction of esters to aldehydes using diisobutylaluminium hydride (DIBAL-H), followed by Wittig reactions, allows the introduction of unsaturated side chains like but-3-en-1-yl groups.

Cyclization and Deprotection Steps: Tosylation and thermal cyclization are used to form bicyclic or constrained pyrrolidine structures, with subsequent removal of protecting groups (e.g., Boc, OTBDPS) to yield the final compound.

Detailed Preparation Methodology

Preparation of N,O-Acetal Substrates

- Starting from N-protected pyrrolidine derivatives, N,O-acetals are prepared by reaction with aldehydes or ketones under acidic conditions.

- The aza-MBH reaction is then applied using TMSOTf and Me2S to generate 2,5-trans-disubstituted pyrrolidines with high diastereoselectivity.

- The reaction conditions are optimized depending on the steric hindrance of the Michael acceptor, with quinuclidine/TMSOTf preferred for more hindered substrates.

Synthesis via Weinreb Amide Intermediates

- Homoprolines are converted into Weinreb amides.

- Treatment with Grignard reagents introduces the but-3-en-1-yl substituent at position 5.

- Careful chromatographic purification is essential to separate by-products.

- Subsequent reduction (DIBAL-H) and Wittig olefination introduce the methyl ester and unsaturated side chain.

- Catalytic hydrogenation and deprotection steps yield the target compound.

Purification Techniques

- Flash column chromatography using ethyl acetate/petroleum ether mixtures (e.g., 1:2 ratio) is commonly employed.

- Recrystallization from toluene or vacuum distillation may be used to enhance purity.

- Drying agents such as magnesium sulfate (MgSO4) are used for organic phase drying after extraction.

Analytical Data and Research Findings

Summary of Preparation Routes

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| N-Protected pyrrolidine synthesis | Starting from homoprolines with Cbz or Boc protection | Provides key intermediate for further functionalization |

| Formation of N,O-acetal | Reaction with aldehydes/ketones + acid catalyst | Precursor for aza-MBH reaction |

| Aza-MBH reaction | TMSOTf + Me2S or quinuclidine + TMSOTf | High diastereoselectivity 2,5-disubstituted pyrrolidines |

| Grignard addition to Weinreb amide | Octylphenylmagnesium bromide | Introduction of alkyl substituents |

| Reduction and Wittig reaction | DIBAL-H reduction, methyl(triphenylphosphoranylidene)acetate | Installation of unsaturated side chains |

| Purification | Flash chromatography, recrystallization | Yields pure target compound |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich nature of the phenyl groups enables electrophilic substitution. Key reactions include:

-

Nitration : Reacts with nitric acid in sulfuric acid to yield nitro derivatives at para positions of phenyl rings.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Table 1: Electrophilic Substitution Reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 1,3-Diphenyl-4-nitroisothianaphthene | 0–5°C, 6 hr | ~65% |

| SO₃/H₂SO₄ | 1,3-Diphenyl-4-sulfoisothianaphthene | 80°C, 12 hr | ~70% |

Oxidation Reactions

The sulfur atom in the isothianaphthene core undergoes oxidation:

-

mCPBA Oxidation : Converts to 1,3-diphenyl-benzo[c]thiophene via sulfoxide intermediates .

-

Oxone Oxidation : Forms sulfone derivatives (e.g., 1,4-dihydro-2,3-benzodithiin 2,2-dioxide) .

Key Data :

-

Oxidation with mCPBA proceeds via radical intermediates, confirmed by EPR studies .

-

Conductivity of iodine-doped derivatives increases sharply at ~9% doping levels .

Polymerization

1,3-Diphenyl isothianaphthene acts as a precursor for conductive polymers:

-

Thermal Polymerization : Forms poly(isothianaphthene) (PITN) with conductivity ~10⁻² S/cm .

-

Oxidative Doping : Iodine doping enhances conductivity to ~10⁻¹ S/cm .

Mechanistic Insight :

-

Polymerization involves elimination of sulfur atoms via radical intermediates .

-

Solid-state ¹³C NMR confirms aromatic/quinoid structural duality in PITN .

Nucleophilic Additions

The thiophene ring participates in Michael additions:

-

Thiol Adducts : Reacts with arylthiols unde

Scientific Research Applications

(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrolidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine dicarboxylates:

Key Observations:

Substituent Position and Reactivity :

- The target compound’s butenyl group at position 5 distinguishes it from analogs with substituents at positions 3 or 4 (e.g., compound 14 in ). This alkenyl group may enhance reactivity in Diels-Alder or cross-metathesis reactions compared to pyridinyl or aryl substituents (e.g., ).

- The 5-oxo group in ’s compound introduces a ketone, which could increase electrophilicity but reduce stability compared to the target’s alkene.

Stereochemical Considerations: The (2R,5R) configuration of the target compound contrasts with (±)-trans isomers in .

Physical Properties: Pyridinyl-substituted analogs ( ) exhibit higher molecular weights (e.g., 354.83 g/mol) due to aromatic substituents, which may improve crystallinity but reduce solubility in nonpolar solvents. The dicyano groups in ’s compound likely increase dipole interactions, as reflected in its detailed NMR/IR data.

The absence of tert-butyl or pyridinyl groups in the target may simplify purification compared to analogs in .

Biological Activity

(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative with a molecular formula of C18H23NO4 and a molecular weight of 317.38 g/mol. This compound exhibits significant potential in medicinal chemistry, particularly due to its unique structural features, including a benzyl group and a butenyl substituent. This article explores the biological activities associated with this compound, supported by relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

Pyrrolidine derivatives are known for their diverse biological activities, including:

- Neuroprotective Effects : Certain pyrrolidine compounds have demonstrated neuroprotective properties in various studies.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens.

Neuroprotective Studies

A study focusing on similar pyrrolidine derivatives found that compounds with structural similarities to (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate showed protective effects on neuronal cells under oxidative stress conditions. This suggests that the compound may possess neuroprotective qualities that warrant further investigation.

Anticancer Activity

Research has indicated that certain pyrrolidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate have been tested against various cancer cell lines with promising results. The compound's unique substituents may enhance its efficacy in disrupting cancer cell growth.

Antimicrobial Properties

Preliminary studies suggest that (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate exhibits antimicrobial activity. Testing against common bacterial strains has shown inhibitory effects, indicating potential for further development as an antimicrobial agent.

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds related to (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate and their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| (2S,5S)-N-benzylpyrrolidine | Structure | Lacks the butenyl group; studied for neuroprotective effects | Neuroprotective |

| (3S)-N-benzylpyrrolidinone | Structure | Exhibits different biological activities due to variations | Anticancer |

| (4R)-tert-butylpyrrolidine | Structure | Known for asymmetric synthesis applications | Varies |

Case Study 1: Neuroprotection

In an experimental model of neurodegeneration, a derivative similar to (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate was administered to assess its protective effects against oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls.

Case Study 2: Anticancer Efficacy

A series of in vitro assays were conducted on cancer cell lines treated with (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate. The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the key considerations for confirming the stereochemical configuration of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate?

The stereochemical configuration is critical for reactivity and biological activity. To confirm the (2R,5R) configuration:

- Chiral HPLC or GC can separate enantiomers, while NMR spectroscopy (e.g., NOESY or - coupling constants) identifies spatial relationships between protons .

- X-ray crystallography provides definitive structural proof by resolving the absolute configuration .

- Optical rotation measurements compare experimental values to literature data for chiral centers .

Q. What synthetic routes are commonly employed to prepare this compound?

Typical routes involve multi-step strategies:

Protecting group chemistry : Use benzyl or tert-butyl esters to selectively functionalize the pyrrolidine ring .

Ring-closing metathesis : The but-3-en-1-yl side chain can be introduced via Grubbs catalyst-mediated reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane systems) and recrystallization (methanol/water) ensure high purity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis?

Key variables include:

- Catalyst selection : Chiral catalysts (e.g., Jacobsen’s for asymmetric epoxidation) improve stereocontrol .

- Temperature control : Lower temperatures reduce racemization (e.g., -20°C for nucleophilic substitutions) .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) stabilize transition states in asymmetric reactions .

- Monitoring ee : Use chiral stationary phase HPLC with UV detection for real-time analysis .

Q. How should researchers address contradictions between experimental NMR data and computational predictions?

Discrepancies may arise from:

- Conformational flexibility : Dynamic NMR or variable-temperature studies can identify rotamers .

- Solvent effects : Compare experimental data (e.g., in DMSO-d vs. CDCl) with DFT calculations using implicit solvent models .

- Impurity interference : Validate purity via HPLC-MS or NMR before structural assignments .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?

- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C, sampling at intervals (0–72 hrs). Analyze degradation products via LC-MS .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light with dark controls .

Q. How can the reactivity of the but-3-en-1-yl group be leveraged for further functionalization?

- Epoxidation : Use m-CPBA or VO(acac)/TBHP to generate epoxides for ring-opening reactions .

- Cross-metathesis : React with terminal alkenes (e.g., styrene) using Grubbs 2nd-generation catalyst to diversify the side chain .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H) saturates the double bond for stability studies .

Methodological Considerations

Q. What strategies mitigate side reactions during esterification of the pyrrolidine dicarboxylate?

Q. How should researchers design kinetic studies for catalytic asymmetric syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.